2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O3. It is a cyclopentane derivative with a benzoyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2,5-dimethylbenzoyl chloride with cyclopentane-1-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid include:
- 2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- 2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- 2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzoyl group and the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-7-10(2)13(8-9)14(16)11-4-3-5-12(11)15(17)18/h6-8,11-12H,3-5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWIBAXNGPNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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